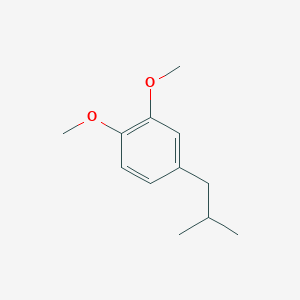
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is an organic compound that features a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a suitable solvent, such as toluene, and may be catalyzed by a base or an acid, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Methylaminoquinolines
- Dimethylaminopropylamine
Uniqueness
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
特性
分子式 |
C5H8FNO |
|---|---|
分子量 |
117.12 g/mol |
IUPAC名 |
3-(dimethylamino)-2-fluoroprop-2-enal |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 |
InChIキー |
QMQZXWWFXNWPMP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one](/img/structure/B8408382.png)


![Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8408395.png)



![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)


